molecular formula C6H8N2O2S B1205821 Benzenesulphonohydrazide CAS No. 80-17-1

Benzenesulphonohydrazide

Cat. No. B1205821
CAS RN: 80-17-1
M. Wt: 172.21 g/mol
InChI Key: VJRITMATACIYAF-UHFFFAOYSA-N
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Description

Benzenesulphonohydrazide is a chemical compound involved in various chemical reactions and has been studied for its molecular structure and potential applications.

Synthesis Analysis

  • The synthesis of benzenesulphonohydrazide involves condensation reactions and is characterized using techniques like UV-VIS, IR, 1H NMR, and mass spectroscopy. A study by Asegbeloyin et al. (2019) demonstrated the synthesis of benzenesulphonohydrazide derivatives (Asegbeloyin et al., 2019).

Molecular Structure Analysis

  • The molecular structure of benzenesulphonohydrazide derivatives has been analyzed through single-crystal X-ray determination, revealing intricate details about their crystalline structure and non-covalent interactions stabilizing these structures (Asegbeloyin et al., 2019).

Chemical Reactions and Properties

  • Benzenesulphonohydrazide reacts to form various derivatives, which have been tested for their antiproliferative activity and selectivity against cancer cell lines, showing significant biological activity (Łukasz Popiołek et al., 2020).

Physical Properties Analysis

  • Detailed analysis of physical properties, such as crystallization patterns and molecular interactions, is evident in the research. The study by Asegbeloyin et al. (2019) provides insights into the physical structure and intermolecular forces in benzenesulphonohydrazide derivatives (Asegbeloyin et al., 2019).

Scientific Research Applications

Antitumor Agents

Benzenesulphonohydrazide derivatives have shown potential as antitumor agents. A study by Łukasz Popiołek et al. (2020) synthesized new derivatives of benzenesulphonohydrazide and tested their antiproliferative activity against various tumor cell lines. The study found that certain compounds exhibited significant cytotoxicity towards cancer cells, with some showing high selectivity for specific cancer cell lines.

Pest Control Agents

Research from 1969 by R. Cremlyn and R. Hornby explored the use of benzenesulphonohydrazides as pest control agents. They synthesized various benzenesulphonohydrazides and converted them into different derivatives like hydrazones and azides, indicating potential applications in pest control.

Molecular Docking and Antibiotic Potency

A 2019 study by J. Asegbeloyin et al. focused on the crystal structure and molecular docking studies of benzenesulphonohydrazide derivatives. They investigated the antibiotic potency of these compounds by docking against DNA gyrase, demonstrating their potential as antibiotic agents.

Carbonic Anhydrase Inhibition

In 2017, R. Kumar et al. synthesized benzenesulphonamide derivatives incorporating 1,2,3-triazole rings. They evaluated these compounds for inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes including aqueous humour secretion in the eye, indicating therapeutic potential in conditions like glaucoma.

Glioma Cell Apoptosis

A 2005 study by P. Cuevas et al. assessed the effects of dihydroxy-2,5 benzenesulphonate on rat glioma cells. Their findings suggested that this compound significantly increased apoptosis in glioma cells, pointing towards potential applications in cancer treatment.

Aromatic Amino Group Studies

Research from 1939 by G. Brownlee examined the role of the aromatic amino group in drugs of the benzenesulphonamide type, linking it to toxic actions such as granulocytopenia. This study provides insight into the safety profile and mechanistic aspects of benzenesulphonamide derivatives.

Anti-Inflammatory and Analgesic Agents

A 2018 study by D. I. Ugwu et al. synthesized new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide. They investigated these compounds for anti-inflammatory, analgesic, and ulcerogenic activities, showing potential as therapeutic agents in these areas.

Antioxidant Activities

In 2016, B. Z. Kurt et al. synthesized new benzenesulphonamide-substituted coumarylthiazole derivatives and evaluated their effects on purified carbonic anhydrase I and II. They also assessed the antioxidant capacities of these compounds, demonstrating their potential in oxidative stress-related conditions.

Anti-Microbial Activities

Research by F. U. Eze et al. (2019) on benzenesulphonamide derivatives revealed their in vivo anti-inflammatory and in vitro anti-microbial activities. The study highlighted the potential of these compounds in treating bacterial infections and reducing inflammation.

Safety And Hazards

Benzenesulphonyl hydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a flammable solid and heating may cause a fire. Contact may irritate skin, eyes, and mucous membranes. It may be toxic by ingestion .

Future Directions

Future studies will include the evaluation of apoptosis through various techniques such as the Annexin V, western blot, or Caspase Glo assays. Additionally, antiproliferative mechanism-focused experiments will also comprise the assessment of the effects of the new compounds on the cell cycle .

properties

IUPAC Name

benzenesulfonohydrazide
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InChI

InChI=1S/C6H8N2O2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H,7H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VJRITMATACIYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Record name BENZENESULFONYL HYDRAZIDE
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DSSTOX Substance ID

DTXSID0052548
Record name Benzenesulfonyl hydrazide
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Molecular Weight

172.21 g/mol
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Physical Description

Benzenesulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals.
Record name BENZENESULFONYL HYDRAZIDE
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Product Name

Benzenesulfonohydrazide

CAS RN

80-17-1
Record name BENZENESULFONYL HYDRAZIDE
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Record name Benzenesulfonic acid, hydrazide
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Synthesis routes and methods

Procedure details

Benzenesulfonohydrazide is prepared from benzenesulfonyl chloride (500 mg, 2.83 mmol) and hydrazine monohydrate (0.42 mL, 8.49 mmol) according to the experimental provided in Tetrahedron 2002, 58, 5513. The product is recrystallized from EtOAc/Hexane. The yield is 136 mg of benzenesulfonohydrazide, 28%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
Ł Popiołek, M Gawrońska‑Grzywacz… - Oncology …, 2020 - spandidos-publications.com
… on new benzenesulphonohydrazide derivatives. Benzenesulphonohydrazide derivatives … Benzenesulphonohydrazide derivatives such as benzenesulphonohydrazones are similar …
Number of citations: 11 www.spandidos-publications.com
MM Hussain, AM Asiri, MN Arshad… - Chemical Engineering …, 2018 - Elsevier
Benzenesulfonohydrazide (BSH) derivatives were synthesized using a simple condensation technique from the precursors of benzaldehyde, 2-hydroxy-benzaldehyde, 2-hydroxy-1-…
Number of citations: 49 www.sciencedirect.com
Ł Popiołek - Biomedicine & Pharmacotherapy, 2021 - Elsevier
The synthesis and biological activity evaluation of benzenesulfonyl hydrazones is quite frequently encountered in scientific literature. This class of compounds is very interesting due to …
Number of citations: 22 www.sciencedirect.com
L Ghazouani, E Khdhiri, A Elmufti… - Clinical and …, 2022 - Wiley Online Library
Coumarins and their derivatives are becoming a potential source for new drug discovery due to their vast array of biological activities. The present study was designed to investigate the …
Number of citations: 2 onlinelibrary.wiley.com
JN Asegbeloyin, DC Izuogu, EE Oyeka… - Journal of Molecular …, 2019 - Elsevier
The condensation reaction of equimolar benzenesulphonohydrazide and 2-carboxybenzaldehyde gave the Schiff base 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid (…
Number of citations: 15 www.sciencedirect.com
GE Chivers, RJ Cremlyn, R Guy… - Australian Journal of …, 1975 - CSIRO Publishing
Quinoline-8-sulphonyl chloride (1) with hydrazine, phenylhydrazine and sodium azide gave the corresponding hydrazide (3); phenylhydrazide (4); and azide (12). The hydrazide (3) …
Number of citations: 9 www.publish.csiro.au
AM Asiri, MM Hussain, MN Arshad… - Journal of industrial and …, 2018 - Elsevier
A set of (E)-N′-chlorobenzylidene-benzenesulfonohydrazide (CBBSH) molecules were synthesized using a condensation method from the derivatives of chlorobenzaldehyde and …
Number of citations: 28 www.sciencedirect.com
MM Hussain, MM Rahman, MN Arshad, AM Asiri - ACS omega, 2017 - ACS Publications
… Arshad, MN; Rahman, MM; Asiri, AM; Sobahi, TR; Yu, SH Development of Hg 2+ sensor based on N′-[1-(pyridin-2-yl)ethylidene] benzenesulphonohydrazide (PEBSH) fabricated silver …
Number of citations: 64 pubs.acs.org
J Jiricny, DM Orere, CB Reese - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… In some cases, the arenesulphonyl hydrazones may be generated in situ, in methanol solution, from the carbonyl compounds and 2,4,6-tri-isopropylbenzenesulphonohydrazide (1 1 a), …
Number of citations: 23 pubs.rsc.org
EJ Greenhow, LE Spencer - Analyst, 1974 - pubs.rsc.org
… , 4,4’-oxybis (benzenesulphonohydrazide) and 2-h ydroxyethylhydrazine were gifts from Fisons Limited, … It can be seen that in the titration of benzenesulphonohydrazide, 4,4‘-oxybis(…
Number of citations: 13 pubs.rsc.org

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